molecular formula C9Br5Cl2N3O B14589731 2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine CAS No. 61503-49-9

2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine

Cat. No.: B14589731
CAS No.: 61503-49-9
M. Wt: 636.5 g/mol
InChI Key: BIBSAFSARVVVHS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms and a pentabromophenoxy group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with pentabromophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the chlorine atoms by the pentabromophenoxy group. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide or toluene to enhance the solubility of the reactants and improve the reaction yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminotriazine derivative, while oxidation might produce a triazine oxide .

Scientific Research Applications

2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-phenylphenoxyethylamine
  • 2,4-Dichloro-6-methylpyrimidine
  • 2,4-Dichloro-6-methylpyridine

Uniqueness

2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine is unique due to the presence of the pentabromophenoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to degradation .

Properties

CAS No.

61503-49-9

Molecular Formula

C9Br5Cl2N3O

Molecular Weight

636.5 g/mol

IUPAC Name

2,4-dichloro-6-(2,3,4,5,6-pentabromophenoxy)-1,3,5-triazine

InChI

InChI=1S/C9Br5Cl2N3O/c10-1-2(11)4(13)6(5(14)3(1)12)20-9-18-7(15)17-8(16)19-9

InChI Key

BIBSAFSARVVVHS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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